molecular formula C9H5BrClFO3 B13684155 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid

Katalognummer: B13684155
Molekulargewicht: 295.49 g/mol
InChI-Schlüssel: RJOZQXOUXKNKME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method involves the bromination, chlorination, and fluorination of a phenyl ring followed by the introduction of an oxopropanoic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation, crystallization, and purification to obtain the final compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological processes and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-3-chloro-6-fluorophenylboronic acid
  • 2-Bromo-3-chloro-6-fluorobenzeneboronic acid

Uniqueness

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid is unique due to the specific arrangement of its functional groups and the presence of an oxopropanoic acid moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H5BrClFO3

Molekulargewicht

295.49 g/mol

IUPAC-Name

3-(2-bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrClFO3/c10-8-4(3-7(13)9(14)15)6(12)2-1-5(8)11/h1-2H,3H2,(H,14,15)

InChI-Schlüssel

RJOZQXOUXKNKME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)CC(=O)C(=O)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.